molecular formula C₆H₁₀N₂O₂ B029166 tert-Butyl diazoacetate CAS No. 35059-50-8

tert-Butyl diazoacetate

Cat. No. B029166
CAS RN: 35059-50-8
M. Wt: 142.16 g/mol
InChI Key: JBVSBLLOZVDAAZ-UHFFFAOYSA-N
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Description

Tert-Butyl diazoacetate is used for numerous organic transformations, including cyclopropanation, insertion, and aziridine-forming reactions . It is an intermediate in the production of Zolpidem metabolites .


Synthesis Analysis

Tert-Butyl diazoacetate can be prepared via the condensation of ethyl diazoacetate (EDA) with aldehydes catalyzed by tert-BuOK under solvent-free conditions . It may also be used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .


Molecular Structure Analysis

The molecular formula of tert-Butyl diazoacetate is C6H10N2O2. It has a molecular weight of 142.16 .


Chemical Reactions Analysis

Tert-Butyl diazoacetate can be used for numerous organic transformations, including cyclopropanation, insertion, and aziridine-forming reactions . It may be used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .


Physical And Chemical Properties Analysis

Tert-Butyl diazoacetate has a boiling point of 51-53 °C/12 mmHg and a density of 1.026 g/mL at 25 °C . It has a refractive index of n20/D 1.453 .

Scientific Research Applications

Application 1: Organic Transformations

  • Scientific Field: Organic Chemistry
  • Summary of Application: tert-Butyl diazoacetate is used for numerous organic transformations, including cyclopropanation, insertion, and aziridine-forming reactions .
  • Methods of Application: The specific methods of application can vary depending on the type of reaction. For example, in the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate, tert-Butyl diazoacetate is used in cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .
  • Results or Outcomes: The reaction results in the formation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity .

Application 2: Functionalization of Multi-Walled Carbon Nanotubes

  • Scientific Field: Nanotechnology
  • Summary of Application: tert-Butyl diazoacetate is used for the side-wall functionalization of multi-walled carbon nanotubes (MWCNT) to give methano-bridged ester group .
  • Methods of Application: The specific methods of application involve the covalent functionalization of MWCNT with tert-butyldiazoacetate .
  • Results or Outcomes: The functionalized carbon nanotube by ester and its hydrolyzed carboxylic acid were characterized by high-resolution electron microscope techniques, scanning electron microscopy (SEM), transmission electron microscopy (TEM) to study the shape and structure and fast Fourier transform infrared (FT-IR) to evaluate types of binding .

Application 3: Total Synthesis of Manzacidin A

  • Scientific Field: Organic Chemistry
  • Summary of Application: tert-Butyl diazoacetate is a key starting material in the total synthesis of manzacidin A .
  • Methods of Application: The specific methods of application can vary depending on the type of reaction. For example, in the total synthesis of manzacidin A, tert-Butyl diazoacetate is used as a starting material .
  • Results or Outcomes: The reaction results in the formation of manzacidin A .

Application 4: Synthesis of 2-Vinylcyclopropa[b]indolines from 2-Vinylindoles

  • Scientific Field: Organic Chemistry
  • Summary of Application: tert-Butyl diazoacetate is used in the synthesis of diastero- and enantioselective synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles .
  • Methods of Application: The specific methods of application involve the use of tert-Butyl diazoacetate in the synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles .
  • Results or Outcomes: The reaction results in the formation of 2-vinylcyclopropa[b]indolines .

Application 5: Transesterification of β-Keto Esters

  • Scientific Field: Organic Chemistry
  • Summary of Application: tert-Butyl diazoacetate is used in the transesterification of β-keto esters .
  • Methods of Application: The specific methods of application involve the use of tert-Butyl diazoacetate in the transesterification of β-keto esters .
  • Results or Outcomes: The reaction results in the formation of different esters .

Application 6: Preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate

  • Scientific Field: Organic Chemistry
  • Summary of Application: tert-Butyl diazoacetate is used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity .
  • Methods of Application: The specific methods of application involve cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .
  • Results or Outcomes: The reaction results in the formation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate .

Application 7: Transesterification of β-keto esters

  • Scientific Field: Organic Chemistry
  • Summary of Application: tert-Butyl diazoacetate is used in the transesterification of β-keto esters .
  • Methods of Application: The specific methods of application involve the use of tert-Butyl diazoacetate in the transesterification of β-keto esters .
  • Results or Outcomes: The reaction results in the formation of different esters .

Safety And Hazards

Tert-Butyl diazoacetate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause cancer and is suspected of damaging fertility or the unborn child .

Future Directions

Tert-Butyl diazoacetate is a key starting material in the total synthesis of manzacidin A . It can also be used in the synthesis of diastero- and enantioselective synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles . It is expected that its use in organic transformations will continue to be explored in future research .

properties

IUPAC Name

tert-butyl 2-diazoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVSBLLOZVDAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408281
Record name t-butyl diazoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl diazoacetate

CAS RN

35059-50-8
Record name t-butyl diazoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl diazoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
466
Citations
L Jiang, D Zhang, Z Wang, W Hu - Synthesis, 2013 - thieme-connect.com
… When tert-butyl diazoacetate (2c) was used instead of ethyl diazoacetate (2b), the yield improved slightly to 21%. … When tert-butyl diazoacetate (2c), a bulkier diazo compound, was …
Number of citations: 16 www.thieme-connect.com
E Rogel-Hernández, G Alonso-Nuñez… - Journal of the Mexican …, 2011 - scielo.org.mx
… We have described the functionalization of multi-wall carbon nanotubes with tert-butyl diazoacetate and subsequent cleavage of the ester group. The carbon nanotubes functionalized …
Number of citations: 16 www.scielo.org.mx
HM Song, K Kim - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
… From the reaction with tert-butyl diazoacetate (entry 2) was isolated di-tert-butyl fumarate 7, presumably formed by the reaction of tert-butoxycarbonylcarbene with its carbene precursor. …
Number of citations: 7 pubs.rsc.org
T Hashimoto, H Kimura, H Nakatsu… - The Journal of Organic …, 2011 - ACS Publications
… -derived N-Boc imines and tert-butyl diazoacetate. To demonstrate the remarkable generality of this catalytic system, tert-butyl diazoacetate was replaced with its phosphorus and sulfur …
Number of citations: 78 pubs.acs.org
G Maas - Angewandte Chemie International Edition, 2009 - Wiley Online Library
… The enantioselective coupling of tert-butyl diazoacetate with N-acyl aldimines mediated by chiral acids has also been reported (hydrogen phosphate derived from 3,3′-di-(9-anthryl)-1,1…
Number of citations: 301 onlinelibrary.wiley.com
Y Hirata, S Nakamura, N Watanabe… - … A European Journal, 2006 - Wiley Online Library
… Our effort was then directed toward the addition of metalated tert-butyl diazoacetate to 10 to set up the oxygen atom-substituted quaternary center at C4, which posed a serious problem …
M Zhao, M Chen, Y Zong, Z Li - Polymer, 2022 - Elsevier
… , tert-butyl diazoacetate and phenyl diazoacetate was introduced and co-grafted with octyl diazoacetate. It was found that tert-butyl diazoacetate and … and tert-butyl diazoacetate were co-…
Number of citations: 7 www.sciencedirect.com
P Müller, C Baud, D Ené, S Motallebi… - Helvetica chimica …, 1995 - Wiley Online Library
… Enantiomer separation was unsuccessful with this substrate, except in the case of 9h (8% ee for 9h obtained with tert-butyl diazoacetate and 1 as catalyst). The trisubstituted olefins …
Number of citations: 56 onlinelibrary.wiley.com
RP Pandit, ST Kim, DH Ryu - … Chemie International Edition, 2019 - Wiley Online Library
… (entry 5), whereas tert-butyl diazoacetate gave the best results, affording product 3 c in 87 % yield with >20:1 dr and 99 % ee (entry 6). tert-Butyl diazoacetate was thus selected for the …
Number of citations: 37 onlinelibrary.wiley.com
T Fukuda, T Katsuki - Tetrahedron, 1997 - Elsevier
… According to the suggestion, we examined the reaction of styrene and tert-butyl diazoacetate in the presence of complex i at room temperature and found that the reaction gave a 96:4 …
Number of citations: 166 www.sciencedirect.com

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